molecular formula C21H27N7O B2671811 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine CAS No. 2097921-57-6

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine

Katalognummer: B2671811
CAS-Nummer: 2097921-57-6
Molekulargewicht: 393.495
InChI-Schlüssel: RWNOOQMAITVNFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a piperazine core linked to two distinct heterocyclic moieties: a 1,3-dimethylpyrazole-5-carbonyl group and a 9-methylpyrazino[1,2-b]indazol-1-yl substituent. The pyrazole moiety is a common scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, while the pyrazinoindazol system represents a fused bicyclic structure that may enhance π-π stacking interactions in biological targets . Piperazine derivatives are widely explored for their pharmacokinetic tunability, particularly in modulating solubility and bioavailability .

Eigenschaften

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[4-(9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O/c1-14-4-5-17-16(12-14)19-20(22-6-7-28(19)24-17)26-8-10-27(11-9-26)21(29)18-13-15(2)23-25(18)3/h6-7,13-14H,4-5,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNOOQMAITVNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CC(=NN5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H23N5O2C_{20}H_{23}N_{5}O_{2} with a molecular weight of approximately 365.4 g/mol. The structure includes a pyrazole moiety and a piperazine ring, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC20H23N5O2
Molecular Weight365.4 g/mol
CAS Number2380086-67-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism often involves inhibition or modulation of specific biological pathways, which can lead to therapeutic effects.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains in vitro. Studies have demonstrated that these compounds can disrupt bacterial cell walls and inhibit growth by interfering with essential metabolic processes.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. For example, derivatives of pyrazole have been reported to inhibit tumor growth in xenograft models.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of several pyrazole derivatives, including those similar to the target compound. The results showed that these compounds exhibited strong activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Activity

In a study focused on the anticancer potential of pyrazole derivatives, researchers found that these compounds could significantly reduce cell viability in breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Study 3: Anti-inflammatory Mechanisms

Research by Acar et al. (2017) explored the anti-inflammatory mechanisms of related pyrazole compounds. The findings suggested that these compounds effectively reduced levels of TNF-alpha and IL-6 in vitro, indicating their potential as therapeutic agents in treating inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

The following sections compare the target compound to similar piperazine-linked heterocycles in terms of structural motifs, synthetic routes, and physicochemical properties.

Structural Comparison
Compound Key Substituents Heterocyclic Features References
Target Compound 1,3-Dimethylpyrazole-5-carbonyl; 9-methylpyrazinoindazol Fused pyrazinoindazol; substituted pyrazole
1-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(hexyl)piperazine (, Compound 7) Benzyl-nitroimidazole; hexyl chain Nitroimidazole (antimicrobial motif); alkyl chain (lipophilicity enhancer)
1-(N1-Benzyl-2-methyl-4-nitroimidazol-5-yl)-4-((N1-(2-nitrobenzyl)-1H-triazol-4-yl)methyl)piperazine () Nitroimidazole; triazole-nitrobenzyl Triazole (click chemistry tag); nitro groups (electron-withdrawing effects)
6-Substituted-1,3-dimethylpyrazolo[3,4-b]pyrazin-5-ones () Amino acid-derived lactams; 1,3-dimethylpyrazole Pyrazolo-pyrazinone (rigid bicyclic system); lactamization
Ponatinib () Pyrido[3,4-d]pyrimidine; trifluoromethylphenyl Kinase inhibitor core; fluorinated aryl group (enhanced binding affinity)

Key Observations :

  • Unlike ponatinib’s pyrido[3,4-d]pyrimidine core, the pyrazinoindazol group may confer different binding modes in kinase targets .

Key Observations :

  • CuAAC (–3) enables modular assembly of triazole-linked analogs but requires careful optimization to avoid side reactions .
Physicochemical and Spectroscopic Data
Compound Melting Point 1H NMR Shifts (Key Peaks) MS Data ([M+H]⁺) References
Target Compound N/A Expected: δ 2.3–2.6 (CH₃), 3.0–4.2 (piperazine) Predicted: ~500–550
1-(1-Benzyl-2-methyl-4-nitroimidazol-5-yl)-4-(pyridin-2-yl)piperazine (, Compound 8) 171–172°C δ 8.08 (pyridine-H), 5.16 (CH₂Ph), 2.30 (CH₃) 378/379
Triazole-nitrobenzyl-piperazine (, Compound 9h) 64–66°C δ 2.25 (CH₃), 2.51–3.05 (piperazine) N/A
1,3-Dimethylpyrazolo-pyrazinone (, Compound 13a) 198–200°C δ 1.45 (CH₃), 3.75 (N-CH₃) 250/251

Key Observations :

  • The target compound’s methyl groups (δ ~2.3–2.6) and piperazine protons (δ ~3.0–4.2) align with trends observed in analogs .
  • Lower melting points in triazole derivatives () suggest reduced crystallinity compared to nitroimidazole or pyrazinone analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-pyrazinoindazol-yl}piperazine?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole and piperazine derivatives. A patented approach involves cyclization of hydrazone intermediates (e.g., reacting N-protected piperazin-1-ylbutane-1,3-dione with phenylhydrazine derivatives) followed by deprotection . For the pyrazinoindazolyl moiety, multi-step cyclization using carbonyldiimidazole and hydrazinopyrazinones under reflux conditions is reported . Key purification steps include crystallization from ethanol or flash chromatography .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : To confirm the piperazine ring, pyrazole carbonyl, and pyrazinoindazolyl substituents .
  • HPLC/MS : For purity assessment and molecular weight verification (e.g., molecular formula C₂₁H₂₅N₇O₂ requires high-resolution MS) .
  • X-ray Crystallography : Resolves stereochemistry of the pyrazinoindazolyl-piperazine linkage, though crystallization may require DMFA/i-propanol mixtures .

Q. How is the compound initially screened for biological activity in academic research?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against targets like aminopeptidase N or VEGFR2 using fluorogenic substrates .
  • Cellular Assays : Evaluate cytotoxicity via MTT assays in cancer cell lines, noting that substituents on the pyrazole ring influence IC₅₀ values .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity of the pyrazinoindazolyl-piperazine core?

  • Methodological Answer :

  • Solvent Optimization : Replace ethanol with DCM for hydrazone formation to enhance solubility .
  • Catalysis : Use Pd/C or microwave-assisted cyclization to reduce reaction time .
  • Deprotection Strategies : Employ TFA for acid-labile protecting groups, monitored by TLC .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ across studies)?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed carbonyl groups) that may reduce efficacy .
  • Structural Analog Comparison : Compare with analogs like 1-{3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine to isolate substituent effects .

Q. What computational approaches are suitable for predicting target interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of VEGFR2 or MMP9 to map binding poses .
  • MD Simulations : Simulate piperazine ring flexibility in physiological conditions (e.g., COMSOL Multiphysics for solvation dynamics) .
  • QSAR Modeling : Correlate pyrazole substituent electronegativity with kinase inhibition .

Q. What role do the pyrazole and pyrazinoindazolyl moieties play in the compound's pharmacokinetic profile?

  • Methodological Answer :

  • Metabolic Stability : The 1,3-dimethylpyrazole resists CYP3A4 oxidation, while the pyrazinoindazolyl group may enhance plasma protein binding .
  • Permeability : LogP calculations (e.g., ChemAxon) predict blood-brain barrier penetration, validated via parallel artificial membrane assays .

Q. How can researchers evaluate the compound's stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .
  • Thermal Analysis : DSC/TGA identifies melting points and decomposition temperatures critical for formulation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.